![molecular formula C16H13N3O4S B5805528 {2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)
{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid, commonly known as FTHA, is a thiazolidine-based compound with potential pharmacological properties. It has been synthesized and studied extensively in recent years due to its diverse biological activities and potential therapeutic applications.
作用機序
The mechanism of action of FTHA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FTHA has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell growth. It also exhibits antimicrobial activity against various bacterial and fungal strains. FTHA has been shown to reduce the levels of reactive oxygen species and malondialdehyde, which are indicators of oxidative stress. Additionally, FTHA has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications. It is also relatively easy to synthesize and purify. However, FTHA has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by modifying the synthesis method and optimizing the storage conditions.
将来の方向性
There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, FTHA can be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. The development of FTHA-based derivatives and analogs can also be explored to improve its pharmacological properties and increase its efficacy. Finally, the potential toxicity and safety of FTHA should be further evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, FTHA is a thiazolidine-based compound with diverse biological activities and potential therapeutic applications. Its synthesis method has been optimized and modified to improve its yield and purity. FTHA has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Its mechanism of action involves the inhibition of various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer development. FTHA has several advantages for lab experiments, including its diverse biological activities and potential therapeutic applications, but also has some limitations. There are several future directions for the study of FTHA, including the optimization of the synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets.
合成法
FTHA can be synthesized through a multistep process involving the condensation of 2-furancarboxaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide and oxidation with hydrogen peroxide. The final product is obtained through the reaction of the intermediate with 2-bromoacetic acid. This synthesis method has been optimized and modified to improve the yield and purity of FTHA.
科学的研究の応用
FTHA has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. FTHA also exhibits cytotoxic effects against cancer cells and has been shown to induce apoptosis and cell cycle arrest. Additionally, FTHA has antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(21)9-13-15(22)19(11-5-2-1-3-6-11)16(24-13)18-17-10-12-7-4-8-23-12/h1-8,10,13H,9H2,(H,20,21)/b17-10+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIYQTSVISWHQU-NSDISPIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN=CC3=CC=CO3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N/N=C/C3=CC=CO3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)
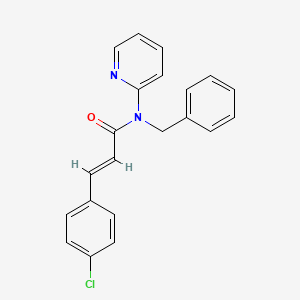
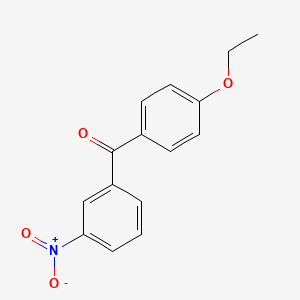
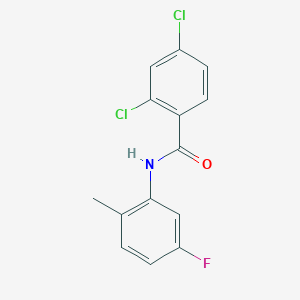
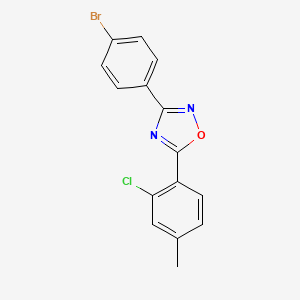
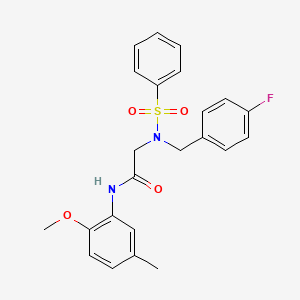

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)


